molecular formula C18H19N3O5S B14926634 Methyl 4-[[2-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetyl]oxyacetyl]amino]benzoate

Methyl 4-[[2-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetyl]oxyacetyl]amino]benzoate

Cat. No.: B14926634
M. Wt: 389.4 g/mol
InChI Key: OLLBJCCXFFXQRI-UHFFFAOYSA-N
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Description

METHYL 4-{[2-({2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}OXY)ACETYL]AMINO}BENZOATE is a complex organic compound with the molecular formula C16H17N3O3S This compound is notable for its unique structure, which includes a pyrimidinyl group, a benzoate ester, and a sulfanylacetyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-{[2-({2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}OXY)ACETYL]AMINO}BENZOATE involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

METHYL 4-{[2-({2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}OXY)ACETYL]AMINO}BENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

METHYL 4-{[2-({2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}OXY)ACETYL]AMINO}BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 4-{[2-({2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}OXY)ACETYL]AMINO}BENZOATE involves its interaction with specific molecular targets. It is known to inhibit the activity of certain enzymes, such as acetolactate synthase (ALS), by binding to the active site and preventing substrate access . This inhibition disrupts essential metabolic pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 4-{[2-({2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}OXY)ACETYL]AMINO}BENZOATE is unique due to its combination of a pyrimidinyl group, a benzoate ester, and a sulfanylacetyl moiety. This unique structure contributes to its diverse chemical reactivity and broad range of applications in scientific research .

Properties

Molecular Formula

C18H19N3O5S

Molecular Weight

389.4 g/mol

IUPAC Name

methyl 4-[[2-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetyl]oxyacetyl]amino]benzoate

InChI

InChI=1S/C18H19N3O5S/c1-11-8-12(2)20-18(19-11)27-10-16(23)26-9-15(22)21-14-6-4-13(5-7-14)17(24)25-3/h4-8H,9-10H2,1-3H3,(H,21,22)

InChI Key

OLLBJCCXFFXQRI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)OCC(=O)NC2=CC=C(C=C2)C(=O)OC)C

Origin of Product

United States

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